4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₁BrO₂ This compound is characterized by its unique cyclopropane-fused indene structure, which is further substituted with a bromine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropanation: Formation of the cyclopropane ring fused to the indene structure.
Carboxylation: Introduction of the carboxylic acid group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a dicarboxylic acid, while reduction can produce a hydrocarbon derivative.
Scientific Research Applications
4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Similar structure but lacks the methyl group.
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Bromine atom positioned differently on the indene ring.
Uniqueness
4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the combination of its bromine and methyl substitutions, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11BrO2 |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H11BrO2/c1-5-2-7(13)3-6-4-8-10(9(5)6)11(8)12(14)15/h2-3,8,10-11H,4H2,1H3,(H,14,15) |
InChI Key |
RSOOMTUDJOYKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3C(C2)C3C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.